molecular formula C14H19N3O5 B1295128 (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid CAS No. 6692-89-3

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid

Cat. No.: B1295128
CAS No.: 6692-89-3
M. Wt: 309.32 g/mol
InChI Key: FCRRSTCOJQAZEG-NSHDSACASA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a ureido group attached to the side chain. This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The ureido group can be introduced by reacting the protected amino acid with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

    Substitution Reactions: The ureido group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for deprotection.

    Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

Major Products Formed

    Hydrolysis: Free amino acid.

    Coupling Reactions: Peptides or peptide derivatives.

    Substitution Reactions: Substituted ureido derivatives.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptide-based drugs.

    Medicinal Chemistry: The compound is used in the design and synthesis of enzyme inhibitors and receptor agonists/antagonists.

    Biological Studies: It serves as a probe in studying protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be removed to expose the free amino group, which can then participate in binding or catalytic processes. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a ureido group.

    (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with a different protecting group.

    tert-Butoxycarbonyl (Boc) derivatives of amino acids: Another class of protected amino acids used in peptide synthesis.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid is unique due to the presence of both a benzyloxycarbonyl protecting group and a ureido group. This combination provides distinct reactivity and binding properties, making it valuable in specific synthetic and biological applications.

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRRSTCOJQAZEG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217068
Record name N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6692-89-3
Record name N5-(Aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6692-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006692893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine
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